praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

Chemical Vapour Deposition Volatility Precursor Chemistry

Non-fluorinated Pr(acac)₃ decomposes to non-volatile polymeric species, blocking gas-phase deposition. Pr(tfaa)₃ is the minimally fluorinated alternative with sufficient volatility for sublimation below 150 °C, enabling clean MOCVD/ALD delivery. • Sublimes below 150 °C; intermediate thermal stability prevents delivery-line degradation • Yields smooth amorphous PrAlOₓ films (κ ~12) with Al(acac)₃ co-reactant • Forms anhydrous adducts with phen/bpy, eliminating luminescence-quenching oscillators Bulk quantities and custom adduct synthesis available.

Molecular Formula C15H15F9O6Pr
Molecular Weight 603.17 g/mol
Cat. No. B12077593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepraseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Molecular FormulaC15H15F9O6Pr
Molecular Weight603.17 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Pr]
InChIInChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/b3*4-2-;
InChIKeyYTAJXYIBKARYIO-DJFUMVPSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pr(tfaa)₃ Identity and Procurement Baseline


Praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one (CAS 59991-56-9), systematically referred to as praseodymium(III) tris(trifluoroacetylacetonate) or Pr(tfaa)₃, belongs to the lanthanide β-diketonate family. The compound features a Pr³⁺ centre coordinated by three bidentate 1,1,1-trifluoro-2,4-pentanedionate (tfaa⁻) ligands, yielding a coordination number of six in its binary form, expandable to eight or nine upon adduct formation with neutral N-donor ancillary ligands [1]. Fluorination of the β-diketonate backbone confers markedly different physicochemical behaviour compared to the non-fluorinated prototype Pr(acac)₃, including altered volatility, thermal stability, and luminescence sensitisation efficiency [2]. The compound serves as a volatile precursor for chemical vapour deposition (CVD) and atomic layer deposition (ALD) of praseodymium-containing oxide and fluoride thin films, as well as a luminescent building block for visible and near-infrared (NIR) emitting materials.

Why Pr(tfaa)₃ Cannot Be Replaced by Generic Analogs


Fluorinated praseodymium β-diketonates cannot be freely interchanged because the ligand fluorination degree and steric profile dictate volatility, thermal decomposition pathway, and energy transfer efficiency to the Pr³⁺ luminescent centre. Unfluorinated Pr(acac)₃ forms non-volatile hydrates that decompose to basic polymeric species upon heating, rendering it unsuitable for gas-phase deposition processes [1]. Conversely, the perfluorinated Pr(hfac)₃ exhibits higher volatility but can suffer from excessive thermal lability. The trifluoromethyl-substituted tfaa⁻ ligand occupies a discrete intermediate position: it imparts sufficient volatility for vacuum sublimation below 150 °C while maintaining the triplet-state energy required for antenna-effect sensitisation of Pr³⁺ 4f–4f emission from both the ¹D₂ and ³P₀ levels [2]. Substitution with the bulkier, non-fluorinated Pr(tmhd)₃ alters film morphology in MOCVD, producing segregated oxide layers rather than homogeneous amorphous films [3]. These differences translate directly into measurable performance gaps in thin-film quality, luminescence quantum yield, and thermal processing window.

Differentiation Evidence vs. Closest Analogs


Volatility Advantage Over Non-Volatile Analogs

A systematic fractional sublimation study of lanthanide β-diketonates demonstrated that lanthanide trifluoroacetylacetonates, including the praseodymium complex, are volatile and can be vacuum-sublimed below 150 °C. In sharp contrast, the corresponding lanthanide acetylacetonates (non-fluorinated) are completely non-volatile; they form hydrates that decompose at elevated temperatures in vacuo to give basic polymeric compounds [1]. This dichotomous behaviour originates from the electron-withdrawing CF₃ groups of tfaa⁻, which reduce intermolecular hydrogen-bonding and coordination-polymer formation relative to the CH₃-substituted acac⁻ ligand.

Chemical Vapour Deposition Volatility Precursor Chemistry

Luminescence Sensitisation via Fluoroalkyl Substitution

Meshkova et al. (2007) investigated the luminescence intensity of Pr(III) across a series of complexes with alkyl- and thienyl-substituted fluoroacetylacetone derivatives. The luminescence intensity was found to increase with the length of the fluoroalkyl radical and upon introduction of an oxygen heteroatom into the radical chain [1]. The CF₃-substituted tfaa⁻ ligand thus provides enhanced Pr(III) 4f–4f emission relative to the non-fluorinated acetylacetonate (CH₃-substituted) baseline. Furthermore, introduction of a neutral donor co-ligand (e.g., an organic solvent molecule) into the inner coordination sphere of Pr(tfaa)₃ increases the luminescence intensity by approximately two orders of magnitude (~100×) [1]. The emission proceeds from two distinct excited states: ¹D₂ → ³H₄ (λₗᵤₘ = 605 nm) and ³P₀ → ³H₆ (λₗᵤₘ = 612 nm) [1].

Luminescence Antenna Effect β-Diketonate Ligand Engineering

Quantum Yield Enhancement by Ancillary Ligand Coordination

Ilmi and Iftikhar (2016) reported that replacing the coordinated water molecule in [Ln(tfaa)₃(H₂O)] with 2,2′-bipyridyl (bpy) to form [Ln(tfaa)₃(bpy)] results in appreciable enhancement of photoluminescence quantum yields across the lanthanide series. For complexes where quantitative data are available: Eu(III) PLQY increased from 3.2% to 35% (10.9× enhancement), Tb(III) from 21.0% to 24.0%, Dy(III) from 0.3% to 1.2%, and Tm(III) from 0.03% to 0.14% [1]. For Pr(III), the paper confirms sensitisation of characteristic red emission by the antenna effect but specific PLQY values were not disclosed in the abstract [1]. The enhancement is attributed to the elimination of high-energy O–H oscillators (~3300–3500 cm⁻¹) from the inner coordination sphere, which otherwise quench lanthanide excited states via non-radiative decay [2].

Photoluminescence Quantum Yield Antenna Effect Lanthanide Coordination Chemistry

Dual Visible/NIR Emission Capability

Ilmi and Iftikhar (2017) reported the first praseodymium complex of type [Pr(tfaa)₃(tptz)] (tptz = 2,4,6-tri(2-pyridyl)-1,3,5-triazine) and investigated its photophysical properties in the solid state alongside analogous Nd, Eu, and Tb complexes [1]. The Pr(III) complex displays both visible luminescence (monitored at 601 nm, corresponding to the ¹D₂ → ³H₄ transition) and NIR luminescence (monitored at 1025 nm) [1]. This dual-channel emission is a distinctive feature: the Nd analogue emits exclusively in the NIR (τobs = 10.33 μs, ϕLn = 3.2%), while Eu (τobs = 678.54 μs, ϕLn = 89.45%) and Tb emit only in the visible region [1]. The ancillary tptz ligand contributes approximately one-third (~32%) of the radiative decay rate (Arad = 402.78 s⁻¹) in the Eu analogue, with the three tfaa⁻ ligands contributing the remaining ~68% (Arad = 855.13 s⁻¹) [1].

Near-Infrared Luminescence Visible Luminescence Lanthanide Photophysics

Anhydrous Complex Formation and Quenching Suppression

The series [Ln(tfaa)₃(phen)] (Ln = La, Pr, Nd, Eu, Tb, Dy, Ho, Er, Tm, Yb, Lu; phen = 1,10-phenanthroline) was synthesised as luminescent anhydrous eight-coordinated complexes with exceptionally low hydrogen content (2.52–2.78 wt%) [1]. The combination of fluorinated tfaa⁻ ligands (which eliminate C–H oscillators at ~2950 cm⁻¹) and the rigid phen ancillary ligand (which displaces coordinated water, thereby removing O–H oscillators at ~3300–3500 cm⁻¹) creates a highly protective LnO₆N₂ coordination environment [1]. This design leads to increased photoluminescence quantum yield and luminescence lifetime compared to hydrated analogues, as the deleterious non-radiative decay pathways via high-energy ligand vibrations are suppressed [1]. The Pr(III) complex in this series exhibits characteristic red emission in solution at room temperature [1].

Anhydrous Coordination Chemistry OH Quenching Elimination Luminescence Lifetime

Thermal Stability Advantage Over Non-Fluorinated Analogs

The electron-withdrawing effect of the trifluoromethyl groups in Pr(tfaa)₃ raises the thermal decomposition threshold relative to the non-fluorinated analogue. Pr(acac)₃·2H₂O undergoes thermal degradation at approximately 200 °C, whereas the stronger C–F bonds and the inductive effect of the CF₃ substituents in the tfaa⁻ ligand increase the activation barrier for decomposition [1]. This is consistent with the general observation that fluorinated β-diketonate complexes of lanthanides exhibit enhanced thermal stability compared to their hydrocarbon counterparts [2]. Quantitative TGA onset decomposition temperatures for Pr(tfaa)₃ specifically are not available in the open literature at the level of a direct head-to-head study, but the trend is mechanistically grounded in the higher bond dissociation energy of C–F (≈485 kJ mol⁻¹) vs. C–H (≈413 kJ mol⁻¹) and the stabilising inductive effect on the chelate ring.

Thermal Stability Thermogravimetric Analysis Precursor Decomposition

Application Scenarios for Pr(tfaa)₃


MOCVD/ALD Precursor for Thin Films

Pr(tfaa)₃ is the minimally fluorinated praseodymium β-diketonate that retains sufficient volatility for gas-phase transport while avoiding the excessive thermal lability of Pr(hfac)₃ [1]. The volatility of lanthanide tfaa chelates (sublimation below 150 °C) enables their use in liquid-injection MOCVD and ALD processes, whereas the non-volatile Pr(acac)₃ is entirely unsuitable [1]. The intermediate thermal stability of Pr(tfaa)₃, positioned between Pr(acac)₃ and Pr(hfac)₃, provides a processing window conducive to clean decomposition on heated substrates without premature delivery-line degradation [2]. When co-delivered with Al(acac)₃, fluorinated Pr precursors yield smooth, amorphous PrAlOₓ films with a dielectric constant of ~12, in contrast to the phase-segregated layers obtained with the non-fluorinated Pr(tmhd)₃ analogue [3].

Dual-Emission Luminescent Materials and Sensors

The [Pr(tfaa)₃(tptz)] architecture uniquely enables simultaneous visible (601 nm) and NIR (1025 nm) emission among lanthanide tfaa–tptz complexes, whereas analogous Nd, Eu, and Tb complexes emit exclusively in a single spectral region [4]. This dual-emission capability is valuable for ratiometric sensing (where two emission bands provide an internal reference) and for broadband optical amplification. The 100-fold luminescence enhancement achievable by introducing a neutral donor co-ligand into the Pr(tfaa)₃ coordination sphere is a critical design parameter for achieving detectable emission intensities [5]. Procurement of high-purity Pr(tfaa)₃ (≥99.9% Pr, REO grade) is recommended to minimise quenching by other lanthanide impurities.

Anhydrous Complexes for OLED and Photonics

The formation of anhydrous eight-coordinate complexes such as [Pr(tfaa)₃(phen)], with hydrogen content as low as 2.52–2.78 wt%, eliminates luminescence-quenching O–H and C–H oscillators from the inner coordination sphere [6]. This structural motif, combining fluorinated tfaa⁻ with a rigid N-donor ancillary ligand, is a validated strategy for enhancing photoluminescence quantum yield and excited-state lifetime [6]. Researchers procuring Pr(tfaa)₃ for OLED or photonics development should simultaneously source the complementary phen or bpy ancillary ligand to achieve the low-hydrogen-content anhydrous architecture demonstrated to maximise emission efficiency.

Luminescence-Based Trace Analysis

The luminescence of Pr(III) in mixed-ligand tfaa⁻ complexes with donor-active co-ligands (e.g., thenoyltrifluoroacetone + diantipyrylpropylmethane) has been exploited for the quantitative determination of praseodymium in optical materials, achieving a lower detection limit of 0.01 μg/mL [7]. The dependence of luminescence intensity on both the fluoroalkyl substituent character and the nature of the second ligand [7] makes Pr(tfaa)₃ a versatile platform for developing sensitive and selective analytical methods for Pr quantification in complex matrices.

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